molecular formula C13H21N5 B15052285 [(1,3-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B15052285
M. Wt: 247.34 g/mol
InChI Key: QFGFCZQZGXSRJY-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 1-(propan-2-yl)-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole compounds.

Scientific Research Applications

(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.

    1-(Propan-2-yl)-1H-pyrazole: Another pyrazole derivative with a different substituent.

    Pyrazole: The parent compound of the pyrazole family.

Uniqueness

(1,3-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. This dual structure enhances its potential for forming metal complexes and interacting with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C13H21N5/c1-10(2)18-6-5-12(16-18)8-14-9-13-7-11(3)15-17(13)4/h5-7,10,14H,8-9H2,1-4H3

InChI Key

QFGFCZQZGXSRJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNCC2=NN(C=C2)C(C)C)C

Origin of Product

United States

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